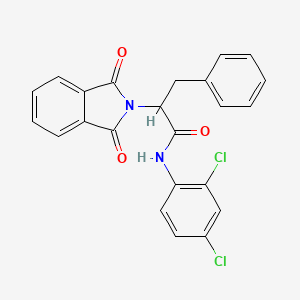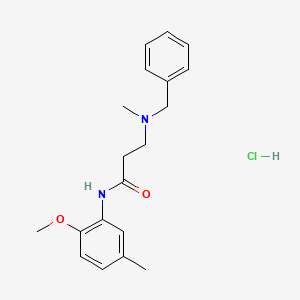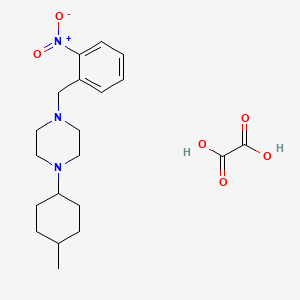
7-butoxy-3,4-dimethyl-2H-chromen-2-one
Übersicht
Beschreibung
7-butoxy-3,4-dimethyl-2H-chromen-2-one, also known as Dicumarol, is a synthetic compound that belongs to the coumarin family. It was first discovered in 1940 and has been extensively studied for its various applications in scientific research.
Wirkmechanismus
7-butoxy-3,4-dimethyl-2H-chromen-2-one inhibits the activity of vitamin K epoxide reductase, which is a key enzyme in the vitamin K cycle. This leads to a decrease in the production of vitamin K-dependent clotting factors, such as prothrombin and factor VII, and an increase in bleeding time. This compound also inhibits the activity of NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of blood coagulation, the reduction of vitamin K levels in the body, and the inhibition of NADPH oxidase activity. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 7-butoxy-3,4-dimethyl-2H-chromen-2-one in lab experiments is its ability to selectively inhibit the activity of vitamin K epoxide reductase. This makes it a useful tool for studying the vitamin K cycle and the coagulation cascade. However, this compound has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high doses, and its non-specific effects on other enzymes and pathways.
Zukünftige Richtungen
There are several future directions for the study of 7-butoxy-3,4-dimethyl-2H-chromen-2-one, including the development of more potent and selective inhibitors of vitamin K epoxide reductase, the investigation of its potential therapeutic applications in diseases such as osteoporosis and cancer, and the exploration of its antioxidant and anti-inflammatory properties. Further research is also needed to better understand the mechanism of action and the potential side effects of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its various applications in scientific research. It inhibits the activity of vitamin K epoxide reductase and has several biochemical and physiological effects. Despite its limitations, this compound remains a useful tool for studying the vitamin K cycle and the coagulation cascade. Further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective inhibitors of vitamin K epoxide reductase.
Wissenschaftliche Forschungsanwendungen
7-butoxy-3,4-dimethyl-2H-chromen-2-one has been widely used in scientific research as a tool to study the coagulation cascade and the vitamin K cycle. It inhibits the activity of vitamin K epoxide reductase, which is responsible for the recycling of vitamin K in the body. This leads to a decrease in the production of vitamin K-dependent clotting factors, such as prothrombin and factor VII, and an increase in bleeding time. This compound has also been used to study the role of vitamin K in bone metabolism and the development of osteoporosis.
Eigenschaften
IUPAC Name |
7-butoxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-5-8-17-12-6-7-13-10(2)11(3)15(16)18-14(13)9-12/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWSKGRYIBXHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B3944084.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B3944093.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3944101.png)
![N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3944102.png)

![[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3944110.png)


![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis{2-[(2-hydroxy-1,1-dimethylethyl)amino]acetamide}](/img/structure/B3944130.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944133.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3944152.png)
![4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3944160.png)
![methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3944161.png)